molecular formula C9H4BrFINO B1382430 8-Bromo-6-fluoro-3-iodoquinolin-4-ol CAS No. 1596862-18-8

8-Bromo-6-fluoro-3-iodoquinolin-4-ol

Cat. No.: B1382430
CAS No.: 1596862-18-8
M. Wt: 367.94 g/mol
InChI Key: WIOIDXYMDZLSBL-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-3-iodoquinolin-4-ol is a quinoline derivative belonging to the diverse class of heterocyclic compounds. It has the molecular formula C₉H₄BrFINO and a molecular weight of 367.94 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-3-iodoquinolin-4-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives. The process may include:

    Bromination: Introduction of a bromine atom at the 8th position of the quinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of a fluorine atom at the 6th position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom at the 3rd position using iodine or iodinating reagents like N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-3-iodoquinolin-4-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate (K₂CO₃)), and solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds with diverse applications.

Scientific Research Applications

8-Bromo-6-fluoro-3-iodoquinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-3-iodoquinolin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The compound’s ability to undergo redox reactions and form reactive intermediates may also contribute to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-iodoquinolin-4-ol: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

    8-Bromo-6-chloro-3-iodoquinolin-4-ol: Contains a chlorine atom instead of fluorine, leading to different electronic and steric properties.

    8-Bromo-6-fluoroquinolin-4-ol:

Uniqueness

8-Bromo-6-fluoro-3-iodoquinolin-4-ol is unique due to the presence of three different halogen atoms on the quinoline ring. This unique combination of substituents imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-bromo-6-fluoro-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFINO/c10-6-2-4(11)1-5-8(6)13-3-7(12)9(5)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOIDXYMDZLSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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